
(R)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitro group, a benzenesulfonyl group, and a pyrrolidin-3-ylamine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the nitro group, the formation of the benzenesulfonyl group, and the construction of the pyrrolidin-3-ylamine moiety. Common reagents used in these reactions include nitrobenzene, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride, which can be further utilized in different applications.
科学的研究の応用
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
- ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-2-ylamine hydrochloride
- (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
- ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylmethanol
Uniqueness
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is unique due to its specific stereochemistry and the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14ClN3O4S |
|---|---|
分子量 |
307.75 g/mol |
IUPAC名 |
(3R)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
InChIキー |
ZOQJKGYGOBNQMG-DDWIOCJRSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
正規SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



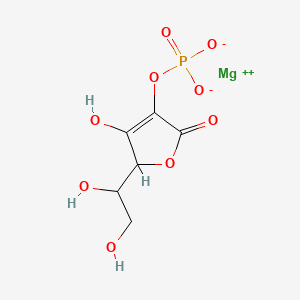
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
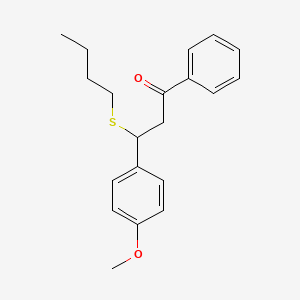
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)

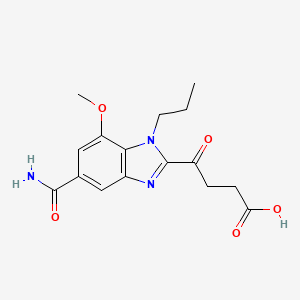
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
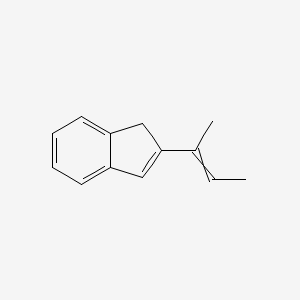
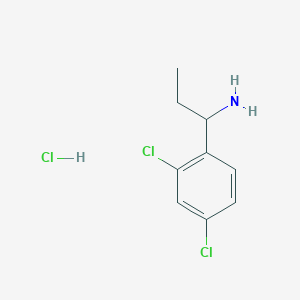
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
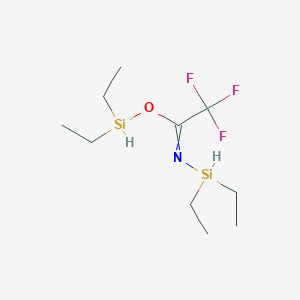
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
